molecular formula C14H17NO B1474378 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 1601877-00-2

1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Cat. No.: B1474378
CAS No.: 1601877-00-2
M. Wt: 215.29 g/mol
InChI Key: ZFZILHXRWPBJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyclopropylmethyl group attached to the indole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Cyclopropylmethyl Group: This step may involve the alkylation of the indole ring with a cyclopropylmethyl halide under basic conditions.

    Formation of the Ethanone Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its indole structure, which is common in many bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, influencing biological pathways and processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    1-(1-Benzyl-2,3-dihydro-1H-indol-5-yl)-ethanone: Similar structure but with a benzyl group instead of a cyclopropylmethyl group.

Uniqueness

The presence of the cyclopropylmethyl group in 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone may confer unique chemical and biological properties compared to its analogs. This could influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-[1-(cyclopropylmethyl)-2,3-dihydroindol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10(16)12-4-5-14-13(8-12)6-7-15(14)9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZILHXRWPBJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.